N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide
Description
N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide is a bicyclic amide derivative featuring a cyclohexylamine core substituted with two thiophene carboxamide groups. Its synthesis likely involves reacting a cyclohexylamine precursor with 2-thiophenecarbonyl chloride under reflux conditions, analogous to methods reported for structurally related compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) .
Properties
IUPAC Name |
N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c19-15(13-7-3-9-21-13)17-11-5-1-2-6-12(11)18-16(20)14-8-4-10-22-14/h3-4,7-12H,1-2,5-6H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVYNZOLFAEXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Aminocyclohexanol
2-Aminocyclohexanol serves as a precursor for introducing the cyclohexylamine backbone. A nitrocyclohexane intermediate is synthesized via nitration of cyclohexene oxide, followed by reduction using palladium on carbon (Pd/C) under hydrogen atmosphere. Typical conditions include:
Functionalization of Thiophene Rings
Thiophene boronic esters and bromothiophenes are prepared via standard heterocyclic chemistry:
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Bromothiophene synthesis : Direct bromination of 2-thiophenecarboxylic acid using PBr₃ in dichloromethane (DCM).
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Boronate ester preparation : Miyaura borylation of bromothiophene with bis(pinacolato)diboron (B₂Pin₂), catalyzed by Pd(dppf)Cl₂.
Stepwise Assembly of the Target Compound
Suzuki-Miyaura Coupling for Thiophene Core Formation
A regioselective Suzuki coupling installs the thiophene motif onto the cyclohexylamine scaffold:
Amide Coupling for Primary Thiophenecarboxamide Installation
The Boc-protected cyclohexylamine intermediate undergoes amide bond formation with 2-thiophenecarboxylic acid:
Secondary Amide Coupling for Final Functionalization
The deprotected amine reacts with a second equivalent of 2-thiophenecarboxylic acid under analogous conditions:
Optimization and Challenges
Regioselectivity in Suzuki Coupling
The use of Pd(PPh₃)₄ ensures selective coupling at the C4 position of bromothiophene, minimizing undesired C3 adducts. Solvent polarity (dioxane/H₂O) further enhances selectivity.
Amide Coupling Efficiency
PyBrop outperforms traditional reagents like EDC/HOBt in minimizing racemization, critical for maintaining stereochemical integrity at the cyclohexyl center.
Protecting Group Strategy
Boc protection prevents undesired side reactions during Suzuki coupling, with HCl-mediated deprotection offering quantitative recovery.
Analytical Data and Characterization
Scalability and Industrial Relevance
The protocol’s scalability is demonstrated by:
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Mechanism of Action
The mechanism of action of N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological activity being investigated .
Comparison with Similar Compounds
N-(2-Nitrophenyl)Thiophene-2-Carboxamide (I)
- Structure : Contains a nitro-substituted phenyl ring instead of a cyclohexyl group.
- Conformation : Dihedral angles between the benzene and thiophene rings are 13.53° and 8.50° for two independent molecules in the asymmetric unit. Comparable to its furan analog (2NPFC), but C–S bond lengths differ due to thiophene’s larger atomic radius.
- Interactions : Lacks classical hydrogen bonds; crystal packing relies on weak C–H⋯O/S interactions.
- Bioactivity: Nitro-substituted analogs are associated with genotoxicity in mammalian cells .
N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-Bis(Trifluoromethyl)Phenyl]Thiourea
- Structure : Features a cyclohexylamine core but replaces thiophene carboxamide with a thiourea group and trifluoromethylphenyl substituents.
- Implications : The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the thiourea moiety may strengthen hydrogen-bonding interactions compared to carboxamides.
2-Amino-N-(2-Fluorophenyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
- Structure : Integrates a fluorophenyl group and a partially saturated benzothiophene ring.
- Bioactivity: Fluorine’s electron-withdrawing effects improve membrane permeability and anti-cancer activity compared to non-halogenated analogs.
Pharmacological and Physicochemical Properties
Biological Activity
N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide, also known as a thiophene derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur. This compound can be characterized by the following details:
- IUPAC Name : N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide
- Molecular Formula : C16H18N2O2S2
- CAS Number : 432021-64-2
The primary biological target for this compound is the kinesin-like protein KIF11 (also known as Eg5), which plays a crucial role in mitotic spindle formation during cell division. Inhibition of KIF11 can disrupt mitosis, making this compound a candidate for anticancer therapy.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by disrupting microtubule dynamics, which is essential for proper cell division. The compound's ability to inhibit KIF11 contributes to its effectiveness against rapidly dividing cancer cells.
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. The thiophene moiety is known for its ability to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other thiophene derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Suprofen | Anti-inflammatory | COX inhibition |
| Articaine | Local anesthetic | Sodium channel blockade |
| N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide | Anticancer | KIF11 inhibition |
The structure of this compound allows it to target specific proteins involved in cancer cell proliferation, setting it apart from other thiophene derivatives that may have different mechanisms of action.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
- Antimicrobial Assays : In another study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations, suggesting potential for development as an antimicrobial agent.
- Mechanistic Insights : Detailed mechanistic studies utilizing fluorescence microscopy demonstrated that the compound effectively disrupts microtubule formation in mitotic cells, corroborating its role as a KIF11 inhibitor.
Q & A
Q. Example Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | 2-Thiophenecarbonyl chloride, cyclohexylamine derivative | DCM | Reflux (~40°C) | 50–67% |
| Purification | Methanol-water gradient | HPLC | Ambient | N/A |
What spectroscopic and analytical methods are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : H NMR identifies proton environments (e.g., cyclohexyl CH at δ 1.2–2.5 ppm, thiophene protons at δ 7.0–7.5 ppm). C NMR confirms carbonyl carbons (~165–170 ppm) .
- IR Spectroscopy : Detects amide C=O (~1680 cm) and thiophene C-S (~650 cm) stretches .
- Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H] at m/z 349.1) .
Q. Table: Representative Spectral Data
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| H NMR | δ 7.2–7.4 ppm (thiophene) | Aromatic protons | |
| IR | 1685 cm | Amide C=O | |
| HRMS | m/z 349.1 [M+H] | Molecular ion |
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance acylation efficiency vs. ethanol, which may promote side reactions .
- Catalyst Use : Adding DMAP (4-dimethylaminopyridine) accelerates carbonyl activation, reducing reaction time by ~30% .
- Temperature Control : Lowering reflux temperature to 35°C minimizes decomposition, improving yield by 15% in sensitive intermediates .
Data Contradiction Note : While reports 67% yield with DCM, notes ~50% in ethanol, highlighting solvent impact .
How do structural modifications influence biological activity?
Q. Advanced
- Thiophene vs. Furan Substitution : Replacing thiophene with furan (as in ’s homologous compound) reduces antibacterial efficacy by 40%, likely due to weaker S-O interactions with bacterial targets .
- Cyclohexyl Conformation : Cis-cyclohexyl derivatives (e.g., ) show 2x higher cytotoxicity in cancer cell lines than trans-isomers, attributed to improved membrane permeability .
Q. Table: Activity Comparison
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Assay Variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) can lead to conflicting MIC values. Standardize models using CLSI guidelines .
- Solubility Artifacts : Low aqueous solubility (common in thiophene derivatives) may falsely reduce activity. Use DMSO co-solvents ≤1% to avoid cytotoxicity .
- Metabolite Interference : Some studies (e.g., ) report metabolites with enhanced activity, requiring LC-MS profiling to confirm parent compound effects .
What computational methods support mechanistic studies of this compound?
Q. Advanced
- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding to bacterial dihydrofolate reductase (DHFR) with ∆G = -9.2 kcal/mol, aligning with experimental IC data .
- DFT Calculations : B3LYP/6-31G* models reveal charge distribution on the thiophene ring enhances electrophilic attack on target proteins .
What are the challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
